
ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate. The reaction proceeds as follows:
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form the intermediate 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate.
Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce more saturated pyrazoline derivatives.
Applications De Recherche Scientifique
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is explored for use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazole-5-ol: Known for its antimicrobial properties.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Used in the synthesis of fungicidal agents.
3-(difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Explored for its potential as a succinate dehydrogenase inhibitor in fungicides 3
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrazole scaffold in chemical research and industry.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h6,8H,3-4H2,1-2H3 |
Clé InChI |
PFBDVKIAGJBTST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNN=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
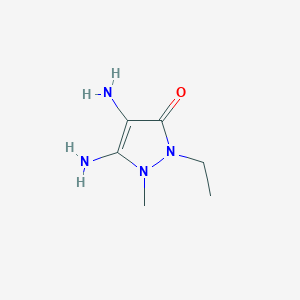

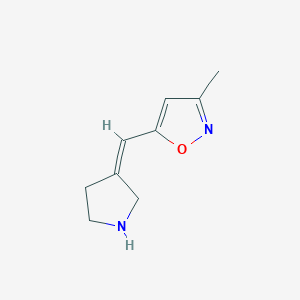
![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)

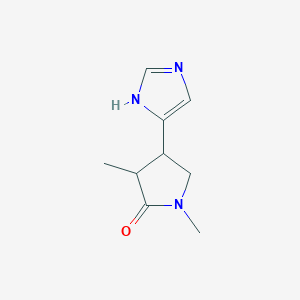
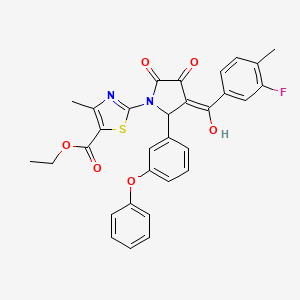
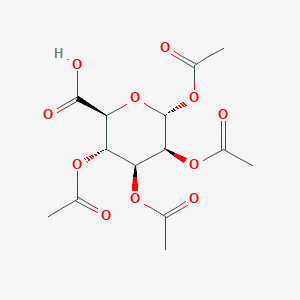
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)
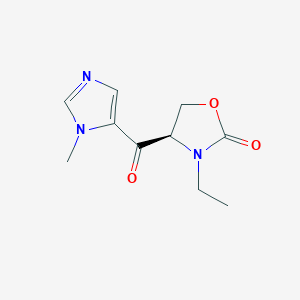
![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
